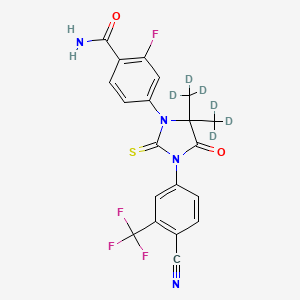

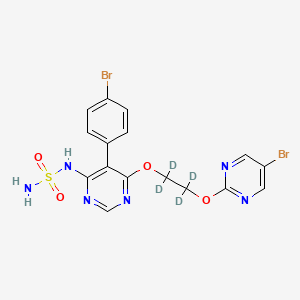

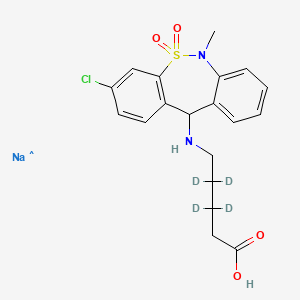

Aprocitentan D4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

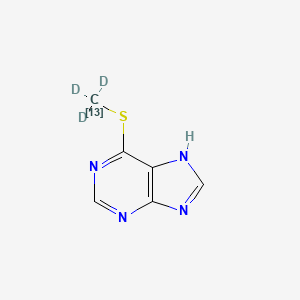

Aprocitentan D4 is a deuterium-labeled version of Aprocitentan, a dual endothelin receptor antagonist. It is primarily used in the treatment of resistant hypertension. This compound is an active metabolite of macitentan, which is used for pulmonary arterial hypertension . The compound works by inhibiting the binding of endothelin-1 to endothelin A and B receptors, thereby preventing its deleterious effects and lowering blood pressure .

Vorbereitungsmethoden

The preparation of Aprocitentan D4 involves several synthetic routes and reaction conditions. One of the methods includes the synthesis of a new crystal form of Aprocitentan, referred to as "Compound I" . The preparation involves the following steps:

Synthesis of Intermediate Compounds: The initial step involves the synthesis of intermediate compounds, which are then used to form the final product.

Reaction Conditions: The reaction conditions include specific temperatures, solvents, and catalysts to ensure the desired chemical transformations.

Purification: The final product is purified using techniques such as crystallization or chromatography to obtain the desired crystal form.

Analyse Chemischer Reaktionen

Aprocitentan D4 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidative depropylation to form its active metabolite.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions are typically the active metabolites or modified versions of the original compound.

Wissenschaftliche Forschungsanwendungen

Aprocitentan D4 has several scientific research applications, including:

Wirkmechanismus

Aprocitentan D4 exerts its effects by antagonizing endothelin receptors A and B. Endothelin-1, a potent vasoconstrictor, binds to these receptors and mediates various adverse effects such as inflammation, cell proliferation, fibrosis, and vasoconstriction . By inhibiting this binding, this compound prevents these deleterious effects and lowers blood pressure . The molecular targets involved include the endothelin A and B receptors, which are widely distributed on many cell types, including cardiac, renal, and vascular cells .

Vergleich Mit ähnlichen Verbindungen

Aprocitentan D4 is compared with other similar compounds, such as macitentan and bosentan . These compounds also act as endothelin receptor antagonists but differ in their pharmacokinetic profiles and specific receptor affinities. This compound is unique due to its dual receptor antagonism and its active metabolite status, which provides a longer half-life and enhanced efficacy in lowering blood pressure .

Similar Compounds

Macitentan: An endothelin receptor antagonist used for pulmonary arterial hypertension.

Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.

This compound stands out due to its dual receptor antagonism and its effectiveness in treating resistant hypertension, making it a valuable addition to the antihypertensive arsenal .

Eigenschaften

Molekularformel |

C16H14Br2N6O4S |

|---|---|

Molekulargewicht |

550.2 g/mol |

IUPAC-Name |

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxy-1,1,2,2-tetradeuterioethoxy]-6-(sulfamoylamino)pyrimidine |

InChI |

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)/i5D2,6D2 |

InChI-Schlüssel |

DKULOVKANLVDEA-NZLXMSDQSA-N |

Isomerische SMILES |

[2H]C([2H])(C([2H])([2H])OC1=NC=C(C=N1)Br)OC2=NC=NC(=C2C3=CC=C(C=C3)Br)NS(=O)(=O)N |

Kanonische SMILES |

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[(1S,3S,7S,12R,16R,18S)-8-(furan-3-yl)-1,3-dihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12424983.png)

![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-5-[(2-methoxyacetyl)amino]-3-N-(trideuteriomethyl)benzene-1,3-dicarboxamide](/img/structure/B12425003.png)

![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)